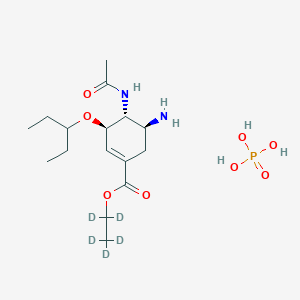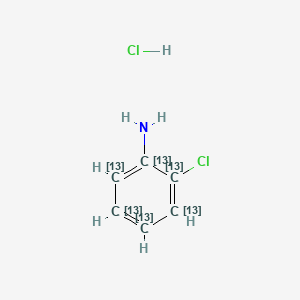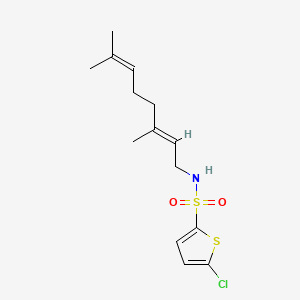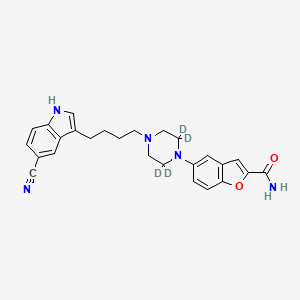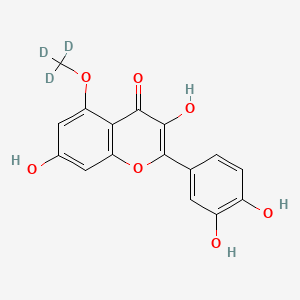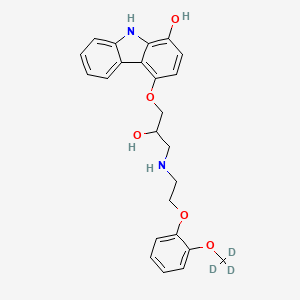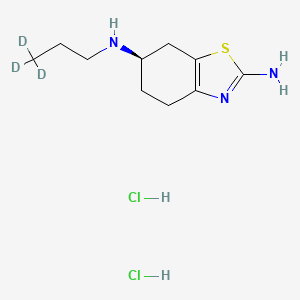
Dexpramipexole-d3 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexpramipexole-d3 (dihydrochloride) is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is an investigational oral medicine primarily developed for its ability to lower blood and tissue eosinophils, which are white blood cells involved in inflammatory responses . This compound is being developed by Areteia Therapeutics and has shown promise in treating conditions such as eosinophilic asthma .
Métodos De Preparación
The synthesis of dexpramipexole-d3 (dihydrochloride) involves several steps, starting with the preparation of the core structure, which is an amino-benzothiazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Deuterium Labeling: The deuterium atoms are incorporated into the molecule to form dexpramipexole-d3. This is usually achieved through hydrogen-deuterium exchange reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for dexpramipexole-d3 (dihydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dexpramipexole-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The amino and benzothiazole groups can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dexpramipexole-d3 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Biology: The compound is used in biological studies to understand the role of eosinophils in various diseases.
Mecanismo De Acción
The exact mechanism of action of dexpramipexole-d3 (dihydrochloride) is not fully understood. it is known to target and reduce the levels of mature eosinophils and basophils in the blood. This reduction is believed to occur through the inhibition of eosinophil maturation in the bone marrow . The compound’s effects on eosinophils make it a promising candidate for treating eosinophil-associated diseases .
Comparación Con Compuestos Similares
Dexpramipexole-d3 (dihydrochloride) is unique compared to other similar compounds due to its specific targeting of eosinophils. Similar compounds include:
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist with similar applications as pramipexole.
Deutetrabenazine: A deuterium-labeled compound used to treat chorea associated with Huntington’s disease.
While these compounds share some structural similarities, dexpramipexole-d3’s unique ability to target eosinophils sets it apart and highlights its potential in treating eosinophil-associated conditions .
Propiedades
Fórmula molecular |
C10H19Cl2N3S |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;; |
Clave InChI |
QMNWXHSYPXQFSK-IJHFPYGTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






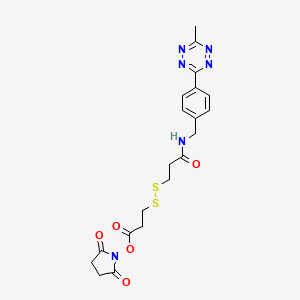
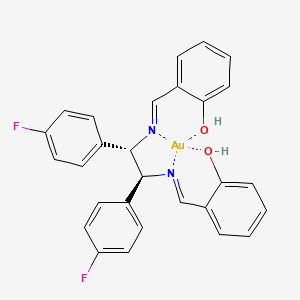
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
